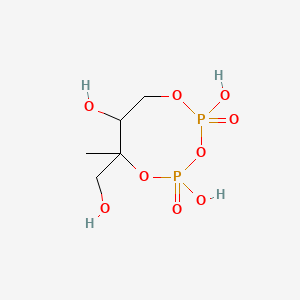
2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate
描述
MEcPP is an intermediate in the MEP pathway (non-mevalonate) of isoprenoid precursor biosynthesis . It plays a crucial role in the biosynthesis of isoprenoids, which are essential for the survival of all living organisms. Isoprenoids are involved in various biological processes, such as photosynthesis, respiration, and cell signaling.
Synthesis Analysis
MEcPP is produced by MEcPP synthase (IspF) and is a substrate for HMB-PP synthase (IspG) . In microbes, terpenoids can be synthesized via the methylerythritol phosphate (MEP) or mevalonate (MVA) pathways . The MEP pathway has a higher theoretical yield, but metabolic engineering has met with little success because the regulation of the pathway is poorly understood .Chemical Reactions Analysis
In the MEP pathway, the intracellular concentration of MEcPP increases substantially at higher dxs expression levels . This indicates that 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase (IspG), which consumes MEcPP, becomes saturated and therefore limits the flux towards isoprene .科学研究应用
Role in Plant Stress Response
MEC acts as a dynamic plastidial stress-specific signal in plants. It regulates the crosstalk between salicylic acid and jasmonic acid and induces jasmonic acid-responsive genes in high salicylic acid environments. This regulation depends on the F-box protein COI1 (Lemos et al., 2016).
Synthesis and Biochemical Intermediary Role
MEC is synthesized through a specific biochemical pathway and serves as an intermediary in isoprenoid biosynthesis. The synthesis of MEC was achieved in four steps, highlighting its role in the deoxyxylulose pathway of isoprenoid biosynthesis (Giner & Ferris, 2002).
Immunomodulatory Properties
MEC exhibits a strong immunomodulatory effect, influencing the survival of bacteria. It affects isolated macrophages and has been observed in experimental infections in mice, indicating its potential for modulating the immune system (Potapov et al., 2001).
Response to Oxidative Stress in Bacteria
MEC accumulates in certain bacteria under oxidative stress, playing a key role in stress response. This accumulation is particularly observed in Corynebacterium ammoniagenes under aerobic conditions and heating stress, suggesting a protective mechanism against oxidative damage (Ostrovsky et al., 1995).
Terpenoid Biosynthesis in Plants
MEC is a crucial intermediate in the nonmevalonate pathway of terpenoid biosynthesis in plants. Its formation and conversion into other compounds like phytoene highlight its central role in this biosynthetic pathway (Fellermeier et al., 2001).
Role in Bacterial Growth and Survival
MEC influences the transition from nonculturable to active growth states in Mycobacterium smegmatis, suggesting its involvement in bacterial genome activity regulation. This highlights a previously unknown function of MEC in bacteria (Goncharenko et al., 2007).
未来方向
The findings from the research show the importance of Dxs, Idi, and IspG and metabolite export for metabolic engineering of the MEP pathway . This will facilitate further approaches for the microbial production of valuable isoprenoids . Abiotic stresses to plants, including wounding and excessive high-light exposure, lead to an increase in MEcPP accumulation in chloroplasts . This could be an area of future research.
属性
IUPAC Name |
2,4-dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphocan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O9P2/c1-5(3-6)4(7)2-12-15(8,9)14-16(10,11)13-5/h4,6-7H,2-3H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRQRNJMIIUYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(COP(=O)(OP(=O)(O1)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931210 | |
| Record name | 6-(Hydroxymethyl)-6-methyl-1,3,5,2,4-trioxadiphosphocane-2,4,7-triol 2,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate | |
CAS RN |
141816-32-2 | |
| Record name | 2-Methyl-butan-1,2,3,4-tetraol-2,4-cyclopyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141816322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Hydroxymethyl)-6-methyl-1,3,5,2,4-trioxadiphosphocane-2,4,7-triol 2,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



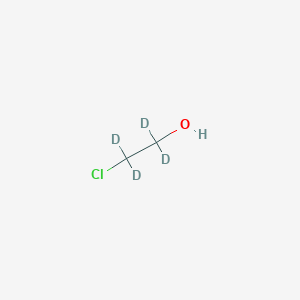
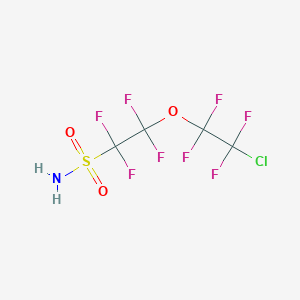

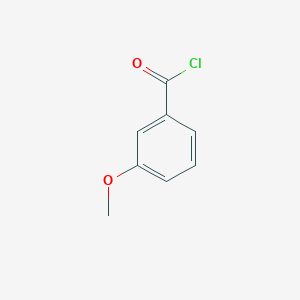
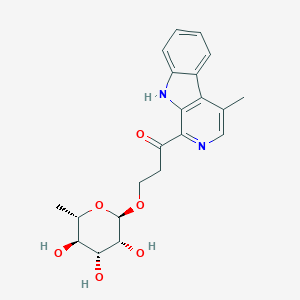
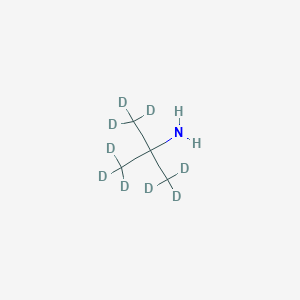
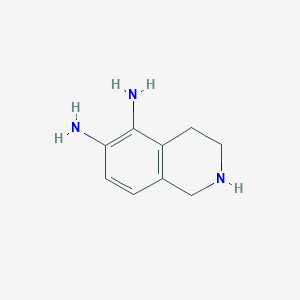

![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)


![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)
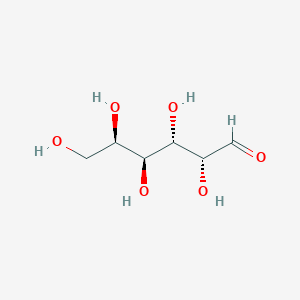
![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)